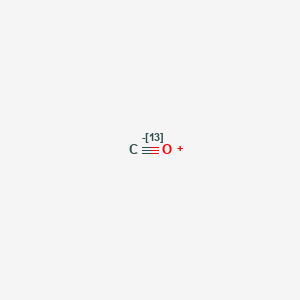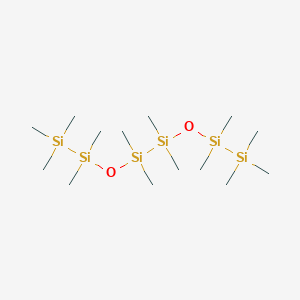
Monóxido de carbono (13C)
Descripción general
Descripción
Carbon monoxide (13C) is a stable isotope of carbon monoxide where the carbon atom is the carbon-13 isotope. Carbon monoxide is a colorless, odorless, and highly toxic gas that is produced by the incomplete combustion of carbon-containing materials. The carbon-13 isotope is used in various scientific applications due to its unique properties, including its ability to be detected by nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Routes and Reaction Conditions:
- One common method for preparing carbon monoxide (13C) involves the reaction of carbon-13 labeled formic acid with sulfuric acid. This reaction produces carbon monoxide (13C) and water.
- Another method involves the thermal decomposition of carbon-13 labeled oxalic acid, which yields carbon monoxide (13C) and carbon dioxide.
Industrial Production Methods:
- Industrially, carbon monoxide (13C) can be produced by the partial oxidation of carbon-13 labeled hydrocarbons. This process involves the controlled combustion of hydrocarbons in the presence of a limited amount of oxygen, resulting in the formation of carbon monoxide (13C) and water.
- Another industrial method involves the gasification of carbon-13 labeled coal, where the coal is reacted with steam and oxygen at high temperatures to produce a mixture of carbon monoxide (13C) and hydrogen.
Types of Reactions:
Oxidation: Carbon monoxide (13C) can be oxidized to carbon dioxide (13C) in the presence of oxygen or other oxidizing agents.
Reduction: Carbon monoxide (13C) can act as a reducing agent, reducing metal oxides to their corresponding metals.
Substitution: Carbon monoxide (13C) can undergo substitution reactions with various metal complexes, forming metal carbonyl complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Common metal oxides used in reduction reactions include iron oxide and copper oxide. The reaction typically occurs at high temperatures.
Substitution: Common metal complexes used in substitution reactions include nickel, iron, and cobalt complexes. The reaction typically occurs under mild conditions.
Major Products Formed:
Oxidation: The major product formed is carbon dioxide (13C).
Reduction: The major products formed are the corresponding metals and carbon dioxide (13C).
Substitution: The major products formed are metal carbonyl complexes.
Chemistry:
- Carbon monoxide (13C) is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
- It is used in the synthesis of labeled compounds for use in NMR spectroscopy.
Biology:
- Carbon monoxide (13C) is used in metabolic studies to trace the pathways of carbon in biological systems.
- It is used to study the effects of carbon monoxide on cellular respiration and other biological processes.
Medicine:
- Carbon monoxide (13C) is used in diagnostic imaging techniques, such as positron emission tomography (PET), to study the distribution and metabolism of carbon-containing compounds in the body.
- It is used in the study of carbon monoxide poisoning and its effects on the human body.
Industry:
- Carbon monoxide (13C) is used in the production of labeled chemicals and pharmaceuticals.
- It is used in the study of combustion processes and the development of cleaner combustion technologies.
Aplicaciones Científicas De Investigación
Caracterización cuantitativa de RMN de 13C
El monóxido de carbono (13C) se utiliza en el desarrollo de la caracterización cuantitativa de RMN de 13C y la simulación del contenido de C, H y O para aceites de pirólisis . Este método puede determinar diferentes grupos funcionales en bioaceites de pirólisis con un tiempo de RMN corto y buena precisión .
2. Bloque de construcción para compuestos marcados con 13C El monóxido de carbono-13C es un importante bloque de construcción básico para compuestos marcados con 13C . También se emplea en ciencia astrofísica y química de radiación .
Estudio de reacciones nucleares
El isótopo Carbono-13 se utiliza ampliamente en física y biofísica para estudiar reacciones nucleares . Se utiliza para medir concentraciones nucleares y para estudiar la dispersión inelástica de protones polarizados .
Estudio de procesos biológicos
El isótopo Carbono-13 se utiliza para estudiar el mecanismo de los procesos que tienen lugar en los organismos vivos .
Destilación criogénica de monóxido de carbono
El isótopo {sup 13} C se utiliza en la destilación criogénica de monóxido de carbono a 81 K . Este método se utiliza para la separación de {sup 13} C en grandes cantidades .
Estudios ambientales
El isótopo Carbono-13 se utiliza en estudios ambientales para comprender el ciclo del carbono y las fuentes y sumideros de dióxido de carbono
Mecanismo De Acción
Target of Action
Carbon monoxide (13C) is a variant of carbon monoxide where the carbon atom is the stable isotope carbon-13 . It is an important basic building block for 13C labeled compounds and is also employed in astrophysical science and radiation chemistry . The primary targets of carbon monoxide (13C) are hemoglobin in red blood cells and mitochondrial cytochrome c oxidase .
Mode of Action
Carbon monoxide (13C) binds to the iron atom in the heme group of hemoglobin, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood, leading to hypoxia (a lack of sufficient oxygen in the body or a region of the body). Carbon monoxide (13C) also inhibits mitochondrial cytochrome c oxidase, disrupting cellular respiration and leading to cell death .
Biochemical Pathways
Carbon monoxide (13C) affects several biochemical pathways. It is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase enzymes . The inhibition of mitochondrial cytochrome c oxidase by carbon monoxide (13C) disrupts the electron transport chain, reducing ATP production and leading to cell death .
Pharmacokinetics
The pharmacokinetics of carbon monoxide (13C) are similar to those of regular carbon monoxide. It is absorbed rapidly through the lungs into the bloodstream, where it binds to hemoglobin . The half-life of carbon monoxide at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .
Result of Action
The binding of carbon monoxide (13C) to hemoglobin and its inhibition of mitochondrial cytochrome c oxidase lead to hypoxia and cell death, respectively . These effects can result in symptoms such as headache, dizziness, weakness, nausea, confusion, and loss of consciousness .
Action Environment
The action of carbon monoxide (13C) can be influenced by environmental factors such as the concentration of oxygen and carbon monoxide in the environment, the individual’s respiratory rate, and the presence of other gases . For example, high concentrations of carbon monoxide in the environment can lead to increased absorption and more severe effects .
Análisis Bioquímico
Biochemical Properties
Carbon Monoxide (13C) plays a significant role in biochemical reactions. It is used for the synthesis of calcium carbide (Ca 13C 2), which is subsequently used to generate acetylene – a universal 13C 2 unit for atom-economic organic transformations . This process involves interactions with various enzymes and proteins, leading to the synthesis of labeled alkynes and O,S,N-functionalized vinyl derivatives .
Cellular Effects
The effects of Carbon Monoxide (13C) on cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and context, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Carbon Monoxide (13C) exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical reaction or cellular process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbon Monoxide (13C) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Carbon Monoxide (13C) can vary with different dosages in animal models. While specific effects can depend on the animal model and dosage used, it is known that high doses can have toxic or adverse effects .
Metabolic Pathways
Carbon Monoxide (13C) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Carbon Monoxide (13C) is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Carbon Monoxide (13C) can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Comparación Con Compuestos Similares
Carbon dioxide (13C): Carbon dioxide (13C) is another stable isotope of carbon dioxide where the carbon atom is the carbon-13 isotope. Unlike carbon monoxide (13C), carbon dioxide (13C) is not toxic and is used in various scientific applications, including metabolic studies and NMR spectroscopy.
Methane (13C): Methane (13C) is a stable isotope of methane where the carbon atom is the carbon-13 isotope. Methane (13C) is used in environmental studies to trace the sources and sinks of methane in the atmosphere.
Formaldehyde (13C): Formaldehyde (13C) is a stable isotope of formaldehyde where the carbon atom is the carbon-13 isotope. Formaldehyde (13C) is used in chemical synthesis and as a tracer in metabolic studies.
Uniqueness of Carbon Monoxide (13C):
- Carbon monoxide (13C) is unique in its ability to bind to heme proteins with high affinity, making it a valuable tool for studying the effects of carbon monoxide on biological systems.
- Its use as a tracer in chemical reactions and metabolic studies provides valuable insights into reaction mechanisms and pathways.
Propiedades
IUPAC Name |
(113C)methylidyneoxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CO/c1-2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAIRIUMAVXCW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C-]#[O+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430693 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
29.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-69-6 | |
| Record name | Carbon-13C monoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1641-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is the isotopic composition of carbon monoxide important in atmospheric studies?
A: The isotopic composition of carbon monoxide, specifically the ratios of ¹³CO to ¹²CO, provides valuable information about its sources and atmospheric processes. Different sources of carbon monoxide, such as fossil fuel combustion and biomass burning, have distinct isotopic signatures. By measuring these ratios, researchers can differentiate between natural and anthropogenic sources of this important atmospheric trace gas [, ].
Q2: How was carbon monoxide-13C used in the study conducted across Russia using the Trans-Siberian railroad?
A: In this study [], researchers measured the ¹³C/¹²C ratios in carbon monoxide along with ¹⁴CO measurements to pinpoint the source of elevated carbon monoxide levels observed east of Chita. The isotopic data, coupled with back trajectory analyses, confirmed biomass burning as the primary source of the elevated carbon monoxide in this region.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)









![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)
